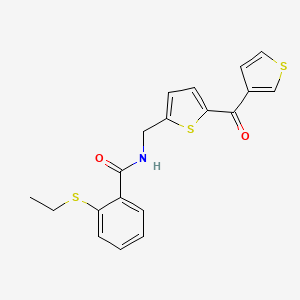

2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

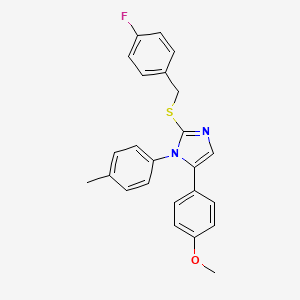

“2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide” is a chemical compound with the molecular formula C19H17NO2S3. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .

Synthesis Analysis

Thiophene derivatives, such as the compound , can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . This structure is essential for the compound’s properties and applications.Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, methyl 5-aryl-3-hydroxythiophene-2-carboxylates were prepared in 29–84% yield from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of 5,6‐dihydrothieno(and furo)pyrimidines

Researchers have investigated the reactions of related thiophene carbonitriles with ethyl acetoacetate and dialkyl malonates to synthesize dihydrothieno(and furo)pyrimidin-4-yl derivatives. These compounds could have potential applications in material science or medicinal chemistry due to their unique structures and properties (Maruoka, Yamagata, & Yamazaki, 2001).

Crystal Structure Analysis

The crystal structure of a related thiophene benzamide compound was established, providing insights into its molecular configuration and interactions. Such analyses are crucial for understanding the physical and chemical properties of novel compounds, potentially guiding their applications in drug design or material science (Sharma et al., 2016).

Antimicrobial Properties

Antimicrobial Activity of Acylthiourea Derivatives

New acylthiourea derivatives, structurally similar to the compound , have shown activity against various bacterial and fungal strains. These findings indicate potential applications of related compounds in developing new antimicrobial agents (Limban et al., 2011).

Electronic and Optical Properties

Electrochromic Properties of Copolymers

The synthesis of novel copolymers containing carbazole and their electrochromic properties were investigated, highlighting potential applications in smart windows, displays, and other electrochromic devices. This research suggests that similar thiophene-based compounds might find applications in the development of new electronic or optoelectronic materials (Aydın & Kaya, 2013).

Catalysis and Chemical Transformations

Palladium Iodide Catalyzed Carbonylations

The catalytic activity of palladium iodide in the carbonylation of alkynylbenzamides, similar in structure to the compound of interest, has been explored. This research underscores the potential utility of related compounds in catalytic processes, particularly in the synthesis of isoindolinone and isobenzofuranimine derivatives, which could be valuable in pharmaceutical synthesis or organic materials research (Mancuso et al., 2014).

Zukünftige Richtungen

Thiophene-based analogs, including this compound, continue to be a focus of research due to their potential biological activity and their role in the development of advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis, properties, and applications of these compounds.

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S3/c1-2-24-16-6-4-3-5-15(16)19(22)20-11-14-7-8-17(25-14)18(21)13-9-10-23-12-13/h3-10,12H,2,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJAGJZUYUQLQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2455574.png)

![2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2455575.png)

![8-(4-isopropoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455581.png)

![N-{4-[(2,2-dimethylpropanoyl)amino]-2,5-diethoxyphenyl}benzamide](/img/structure/B2455582.png)

![1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2455587.png)

![1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride](/img/structure/B2455588.png)